
(S)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride, also known as S 24795, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. It is a small molecule that belongs to the class of pyridine carboxamides and has been found to have a high affinity for dopamine D3 receptors.
Aplicaciones Científicas De Investigación
N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride as a Rho Kinase Inhibitor
A study detailed a scalable synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, investigating its potential as a novel Rho kinase inhibitor, particularly in the treatment of central nervous system disorders. This research underscores the interest in pyridine and piperazine-based compounds for neurological applications (Wei et al., 2016).
Cannabinoid CB1 Receptor Antagonists
Another area of application involves the use of pyridine and piperidine derivatives as cannabinoid CB1 receptor antagonists. Studies have explored these compounds for their potential in treating obesity, addiction, and related disorders. For instance, the binding of 123I-labeled N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251) to mouse brain cannabinoid CB1 receptors has been investigated (Gatley et al., 1996).
Antipsychotic Agent Development
Research into heterocyclic carboxamides, which share structural motifs with the queried compound, has been aimed at developing potential antipsychotic agents. These studies focus on their interactions with dopamine and serotonin receptors, suggesting the therapeutic potential of pyridine and piperidine derivatives in psychiatric medicine (Norman et al., 1996).
PCSK9 mRNA Translation Inhibition
A notable application involves N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 mRNA translation. These compounds, like the requested chemical, are explored for their potential to lower LDL cholesterol levels, offering a novel approach to treating hypercholesterolemia (Londregan et al., 2018).
Glycine Transporter 1 Inhibition
Exploration into the modulation of glycine transporter 1 (GlyT1) for therapeutic purposes has included compounds structurally related to (S)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride. These studies aim to understand the role of GlyT1 inhibitors in treating disorders such as schizophrenia and cognitive deficits (Yamamoto et al., 2016).
Propiedades
IUPAC Name |
N-[(3S)-piperidin-3-yl]pyridine-2-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c15-11(10-5-1-2-7-13-10)14-9-4-3-6-12-8-9;;/h1-2,5,7,9,12H,3-4,6,8H2,(H,14,15);2*1H/t9-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUBFBBEEZMCAB-WWPIYYJJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)C2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

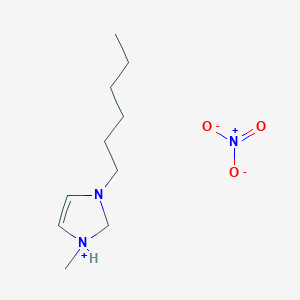
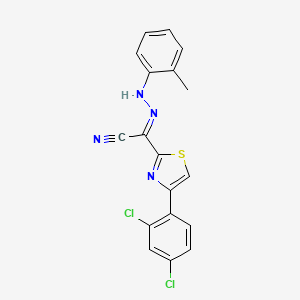
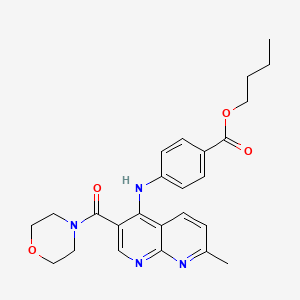
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2795407.png)
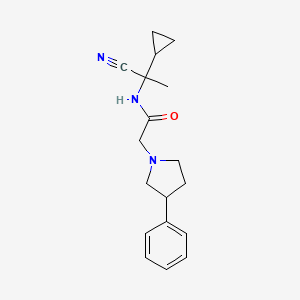
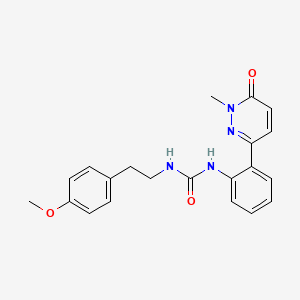
![2-[[[5-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]-5-oxopentanoyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B2795410.png)


![1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2795414.png)
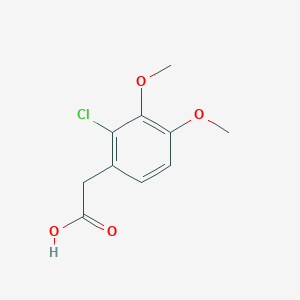
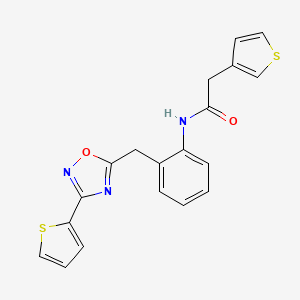
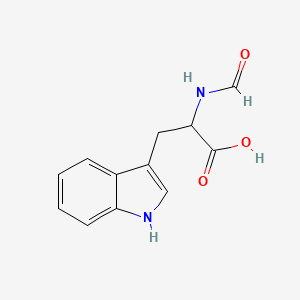
methanone](/img/structure/B2795421.png)